(Z)-1-(3-(3-hydroxypropyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone

Description

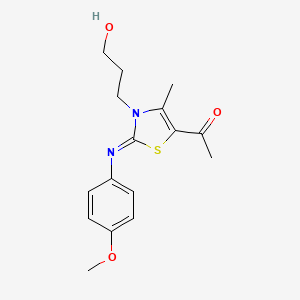

This compound features a dihydrothiazole core with a 3-hydroxypropyl substituent at position 3, a 4-methyl group at position 4, and a (4-methoxyphenyl)imino group at position 2. The Z-configuration of the imino group is critical for its stereoelectronic properties. The hydroxypropyl moiety enhances hydrophilicity, while the methoxyphenyl group contributes to lipophilicity, balancing solubility and membrane permeability .

Properties

IUPAC Name |

1-[3-(3-hydroxypropyl)-2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11-15(12(2)20)22-16(18(11)9-4-10-19)17-13-5-7-14(21-3)8-6-13/h5-8,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJJVPFURZFYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC=C(C=C2)OC)N1CCCO)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(3-(3-hydroxypropyl)-2-((4-methoxyphenyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C16H22N2O2S

- Molecular Weight : 306.42 g/mol

- CAS Number : Not available

Thiazole derivatives like this compound exhibit various mechanisms of action:

- DNA Interaction : The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.

- Enzyme Modulation : It modulates the activity of enzymes involved in cellular signaling and metabolism, enhancing or inhibiting specific biological processes.

- Cell Signaling Pathways : The compound influences cell function by modulating signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate |

| Fungi | Effective |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It induces apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 12.5 |

| HT29 | 15.0 |

| MCF7 | 10.0 |

The mechanism involves the activation of intrinsic apoptotic pathways and inhibition of anti-apoptotic proteins.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial mediators in inflammatory responses.

Case Studies

-

Synthesis and Evaluation of Thiazole Derivatives :

A study synthesized novel thiazole derivatives, including the compound in focus, and evaluated their anticancer activity against HCT116 and HT29 cell lines. The results demonstrated significant cytotoxic effects compared to control groups. -

Dual Anti-inflammatory/Antimicrobial Agents :

Research focused on synthesizing 5-arylidene thiazolidinones derived from thiazole showed enhanced anti-inflammatory and antimicrobial activities compared to existing drugs.

Comparison with Similar Compounds

Key Observations :

- The target compound uniquely combines a hydroxypropyl group (hydrogen-bond donor) with a methoxyphenylimino group (π-π stacking capability), differentiating it from simpler thiazoles (e.g., ) or thiadiazoles ().

- Thiadiazole derivatives () exhibit greater aromaticity and planarity, which may influence crystallinity and electronic properties compared to dihydrothiazoles .

Key Observations :

Key Observations :

- The hydroxypropyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., ).

- Amino groups () enhance interaction with biological targets but may increase metabolic instability .

2.4. Computational and Crystallographic Insights

- Crystallography: SHELX/WinGX () can resolve the dihydrothiazole ring’s puckering and imino group geometry, critical for comparing packing efficiency with analogs like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.